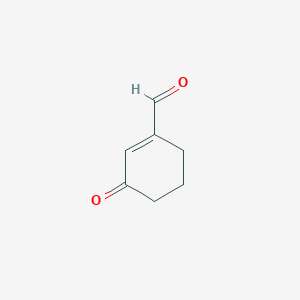
2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that belongs to the class of glycosyl sulfonates. This compound is characterized by the presence of an acetamido group, multiple acetyl groups, and a benzenthiosulfonate moiety. It is primarily used in biochemical and medicinal research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves multiple steps:
Starting Material: The synthesis begins with D-glucosamine, which is a naturally occurring amino sugar.
Chemical Reactions Analysis
2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate undergoes various chemical reactions:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Substitution: The benzenthiosulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acetic anhydride for acetylation, benzenthiosulfonyl chloride for sulfonation, and various acids or bases for hydrolysis .
Scientific Research Applications
2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate can be compared with other glycosyl sulfonates:
2-Acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-galactopyranose: This compound is similar in structure but differs in the sugar moiety, which is galactose instead of glucose.
2-Acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose: This compound lacks the benzenthiosulfonate group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of acetylated glucosamine and benzenthiosulfonate, which provides distinct reactivity and applications .
Properties
Molecular Formula |
C20H25NO10S2 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H25NO10S2/c1-11(22)21-17-19(30-14(4)25)18(29-13(3)24)16(10-28-12(2)23)31-20(17)32-33(26,27)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 |
InChI Key |
LOAAUZSTJBPGGM-WAPOTWQKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SS(=O)(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SS(=O)(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
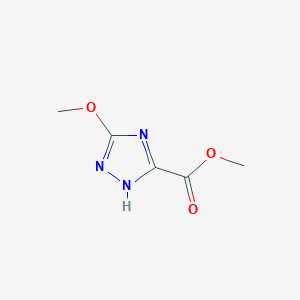

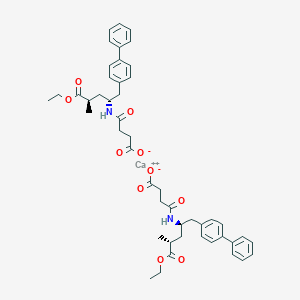

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)


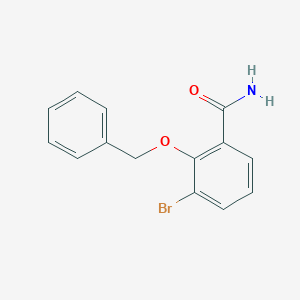
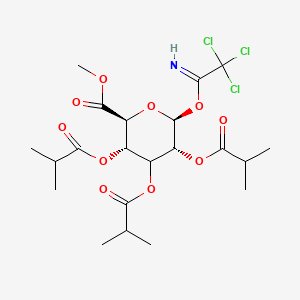
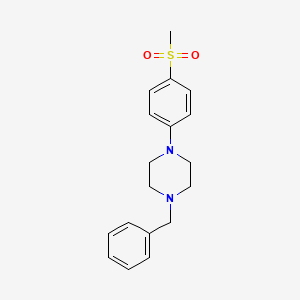
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)

